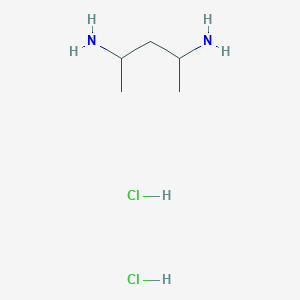

Pentane-2,4-diamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves specific reactions such as anti-dichlorination of precursor allylic alcohols, as seen in the synthesis of all four diastereomers of 3,4-dichloro-2-pentanol . This process, along with the elucidation of stereochemistry through X-ray crystallographic analysis, is indicative of the complex methods that may be employed in the synthesis of similar diamine compounds.

Molecular Structure Analysis

The molecular structure of coordination compounds, including those with pentane-2,4-diamine motifs, can be quite intricate. For instance, the crystal structure of tetraammine{(±)-pentane-2,4-diamine)cobalt(III) dithionate dihydrate has been determined to be triclinic with specific space group parameters . The six-membered diamine chelate ring in this compound adopts a skew-boat conformation, which is energetically favored over the chair conformation by 8.3 kJ mol-1. This detailed analysis provides insight into the potential molecular structure of pentane-2,4-diamine;dihydrochloride.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of pentane-2,4-diamine;dihydrochloride. However, the discussion of the 1H NMR spectra in relation to the structure and conformational analysis of coordination compounds containing pentane-2,4-diamine suggests that such compounds can exhibit complex chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine compounds can vary significantly. For example, the 2-methylpentane-1,5-diammonium tetrachlorocadmate(II) with a perovskite-like structure exhibits thermal stability between room temperature and its melting point (605 K) and behaves as an electrical insulator at low temperatures, with semiconducting properties at higher temperatures . These properties highlight the diverse characteristics that can be expected from diamine compounds, including pentane-2,4-diamine;dihydrochloride.

Safety And Hazards

Pentane-2,4-diamine;dihydrochloride is a chemical compound that needs to be handled with care. It is classified as a danger under the GHS classification, with hazard statements indicating that it is highly flammable, may be fatal if swallowed and enters airways, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects .

Relevant Papers

Several papers have been published on pentane-2,4-diamine;dihydrochloride and its derivatives. For instance, a paper published in the journal “Colloid and Polymer Science” discusses the synthesis and characterization of a pH-responsive diblock copolymer using this compound . Another paper in “Chemical Papers” presents a novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione, where pentane-2,4-diamine;dihydrochloride can be used .

Eigenschaften

IUPAC Name |

pentane-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(6)3-5(2)7;;/h4-5H,3,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSOMAQVVSSYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2,4-diamine;dihydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)